molecular formula C9H5ClF3NO2S B13134726 2-(Trifluoromethyl)-1H-indole-5-sulfonylchloride

2-(Trifluoromethyl)-1H-indole-5-sulfonylchloride

Cat. No.: B13134726
M. Wt: 283.66 g/mol
InChI Key: GLNPFLRDVZQMBA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 2-(Trifluoromethyl)-1H-indole-5-sulfonylchloride involves the use of CF3SO2Na under metal-free conditions. This method selectively introduces the trifluoromethyl group to the indole at the C2 position . The desired product can be obtained in a yield of 0.7 g .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of environmentally friendly and cheap sources of trifluoromethyl, such as CF3SO2Na, suggests potential scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-1H-indole-5-sulfonylchloride undergoes various types of reactions, including:

    Oxidation: The trifluoromethyl group can participate in oxidation reactions.

    Reduction: The indole ring can undergo reduction under specific conditions.

    Substitution: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peroxides and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines and alcohols can react with the sulfonyl chloride group.

Major Products Formed

    Oxidation: Products include oxidized derivatives of the indole ring.

    Reduction: Reduced indole derivatives.

    Substitution: Products include sulfonamide and sulfonate esters.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-1H-indole-5-sulfonylchloride involves its interaction with molecular targets through its trifluoromethyl and sulfonyl chloride groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins . The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .

Properties

Molecular Formula

C9H5ClF3NO2S

Molecular Weight

283.66 g/mol

IUPAC Name

2-(trifluoromethyl)-1H-indole-5-sulfonyl chloride

InChI

InChI=1S/C9H5ClF3NO2S/c10-17(15,16)6-1-2-7-5(3-6)4-8(14-7)9(11,12)13/h1-4,14H

InChI Key

GLNPFLRDVZQMBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)C=C(N2)C(F)(F)F

Origin of Product

United States

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